molecular formula C12H15N B119156 n-[(2R)-1-フェニルプロパン-2-イル]プロプ-2-イン-1-アミン CAS No. 56862-28-3

n-[(2R)-1-フェニルプロパン-2-イル]プロプ-2-イン-1-アミン

カタログ番号: B119156
CAS番号: 56862-28-3
分子量: 173.25 g/mol
InChIキー: UUFAJPMQSFXDFR-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norselegiline is a member of amphetamines.

科学的研究の応用

Treatment of Parkinson’s Disease

Selegiline is primarily used in the management of Parkinson's disease. By inhibiting MAO-B, it increases dopamine levels in the brain, which helps alleviate symptoms associated with this condition. Clinical studies have shown that selegiline can improve motor functions and reduce the need for levodopa therapy in patients with early-stage Parkinson's disease .

Antidepressant Properties

Research indicates that selegiline possesses antidepressant effects due to its ability to enhance monoamine neurotransmitter availability. It has been studied as an adjunct therapy for major depressive disorder, particularly in patients who do not respond adequately to conventional antidepressants .

Neuroprotective Effects

Selegiline exhibits neuroprotective properties that may help delay the progression of neurodegenerative diseases. Its antioxidant effects contribute to neuronal survival under stress conditions, making it a candidate for further research in conditions like Alzheimer's disease .

Case Studies and Research Findings

Case Study 1: Selegiline in Parkinson’s Disease
A clinical trial involving 200 patients with early Parkinson's disease demonstrated that those treated with selegiline showed significant improvements in motor function compared to a placebo group. The study highlighted the compound's efficacy in reducing "off" time associated with dopamine replacement therapy.

Case Study 2: Selegiline as an Antidepressant
In a double-blind study involving patients with treatment-resistant depression, selegiline was administered as an adjunct therapy. Results indicated a notable reduction in depressive symptoms after eight weeks of treatment, suggesting its potential role in enhancing the efficacy of standard antidepressants .

Potential Risks and Side Effects

While selegiline is generally well-tolerated, it may cause side effects such as nausea, dizziness, and insomnia. Additionally, there is a risk of hypertensive crisis when combined with tyramine-rich foods due to its MAO-inhibiting properties. Therefore, dietary restrictions are recommended during treatment .

生物活性

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, commonly referred to as Norselegiline, is a compound structurally related to selegiline, which is primarily used in the treatment of Parkinson's disease. This article delves into the biological activity of Norselegiline, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Norselegiline has the molecular formula C12H15NC_{12}H_{15}N and a molecular weight of approximately 189.25 g/mol. It features a unique prop-2-yn-1-amine backbone attached to a phenylpropan moiety. This structure allows for significant interactions with biological targets, particularly within the central nervous system (CNS).

Norselegiline primarily acts as an irreversible selective inhibitor of monoamine oxidase B (MAO-B) . This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, Norselegiline increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function.

Key Mechanisms:

  • Inhibition of Monoamine Oxidase : Prevents the breakdown of key neurotransmitters.
  • Potential Stimulant Properties : Its structural similarity to amphetamines suggests possible stimulant effects, although these are less pronounced than in traditional amphetamines.

Biological Activity

The biological activity of Norselegiline has been investigated through various studies:

  • Neuroprotective Effects : Preclinical studies indicate that Norselegiline may improve motor function in animal models of Parkinson's disease. Its neuroprotective properties are attributed to increased dopamine levels and reduced oxidative stress in neuronal cells.
  • Mood Enhancement : By increasing serotonin and norepinephrine levels, Norselegiline may provide antidepressant effects, making it a candidate for treating mood disorders.
  • Interactions with Transporters : Research shows that Norselegiline may also interact with neurotransmitter transporters, influencing reuptake mechanisms and further affecting neurotransmitter availability.

Comparative Analysis with Similar Compounds

The following table compares Norselegiline with other amphetamines regarding their structure and biological activity:

Compound NameStructure TypeUnique Features
NorselegilineAmphetamine derivativeSelective MAO-B inhibitor; neuroprotective effects
AmphetamineSimple amineStrong stimulant properties; widely studied
MethamphetamineMethylated amineMore potent CNS stimulant; higher abuse potential
1-MethylphenidatePiperidine derivativeUsed clinically for ADHD; different mechanism of action
N,N-DimethyltryptamineTryptamine derivativeHallucinogenic properties; interacts differently with receptors

Case Studies

Several studies have focused on the efficacy and safety profile of Norselegiline:

  • Study on Motor Function Improvement : In a controlled trial involving animal models, Norselegiline demonstrated significant improvements in motor functions compared to untreated controls. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
  • Mood Regulation Study : Another study explored the effects of Norselegiline on mood regulation in depressed patients. Results indicated that patients receiving Norselegiline experienced notable improvements in depressive symptoms compared to those on placebo.

Pharmacokinetics

Norselegiline exhibits favorable pharmacokinetic properties:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Demonstrates strong potential to cross the blood-brain barrier, enhancing its effectiveness in CNS applications.
  • Metabolism : Primarily metabolized by CYP450 enzymes, indicating potential interactions with other medications .

特性

IUPAC Name

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFAJPMQSFXDFR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315731
Record name Desmethylselegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56862-28-3
Record name Desmethylselegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56862-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylselegiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056862283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylselegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLSELEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F44WR1I53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 2
Reactant of Route 2
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 3
Reactant of Route 3
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 4
Reactant of Route 4
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 5
Reactant of Route 5
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 6
Reactant of Route 6
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。